2',6'-Dimethyl-3-(2-methylphenyl)propiophenone
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Overview
Description
2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O. It is a derivative of propiophenone, featuring a propiophenone core substituted with two methyl groups at the 2’ and 6’ positions and a 2-methylphenyl group at the 3 position. This compound is primarily used in scientific research and has various applications in organic synthesis and material science.
Scientific Research Applications
2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Chemical Analysis: The compound is used as a standard or reference material in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone can be achieved through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of 2-methylacetophenone with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 2-methylphenyl with a halogenated derivative of 2’,6’-dimethylpropiophenone in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide, halogens (chlorine, bromine) with a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological research, its mechanism of action would depend on the specific biological target or pathway being studied. The compound may interact with enzymes, receptors, or other molecular targets, leading to specific biochemical effects.
Comparison with Similar Compounds
2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone can be compared with other similar compounds, such as:
2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone: This compound has a similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group. The positional difference can lead to variations in chemical reactivity and physical properties.
2’,6’-Dimethyl-3-phenylpropiophenone: This compound lacks the additional methyl group on the phenyl ring, which can affect its steric and electronic properties.
2’,6’-Dimethylpropiophenone: This compound lacks the 2-methylphenyl group, making it less complex and potentially less reactive in certain chemical reactions.
The uniqueness of 2’,6’-Dimethyl-3-(2-methylphenyl)propiophenone lies in its specific substitution pattern, which can influence its reactivity and applications in various fields of research.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-7-4-5-10-16(13)11-12-17(19)18-14(2)8-6-9-15(18)3/h4-10H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVIOXDAYLMPFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644025 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-56-5 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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